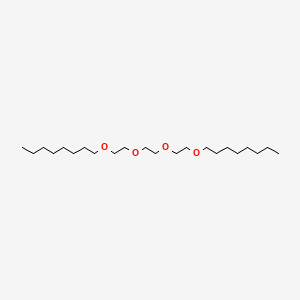
9,12,15,18-Tetraoxahexacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15,18-Tetraoxahexacosane typically involves the reaction of appropriate diols with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the diol, resulting in the formation of the polyether chain.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes involving the use of large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of advanced catalysts and purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
9,12,15,18-Tetraoxahexacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
9,12,15,18-Tetraoxahexacosane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 9,12,15,18-Tetraoxahexacosane involves its interaction with various molecular targets. The polyether structure allows it to form complexes with metal ions, which can influence biochemical pathways. The compound can also interact with lipid membranes, altering their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,9,12,15,18-Hexaoxaicosane
- 6,9,12,15,18,21-Tetracosahexaenoic acid
Uniqueness
9,12,15,18-Tetraoxahexacosane is unique due to its specific polyether structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of flexibility and solubility in various solvents, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
180330-58-9 |
|---|---|
Formule moléculaire |
C22H46O4 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
1-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]octane |
InChI |
InChI=1S/C22H46O4/c1-3-5-7-9-11-13-15-23-17-19-25-21-22-26-20-18-24-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
FTVMYCYPAGFMOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCOCCOCCOCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
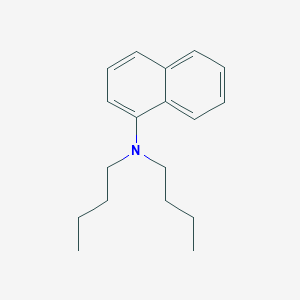
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
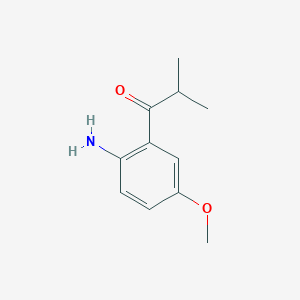

![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
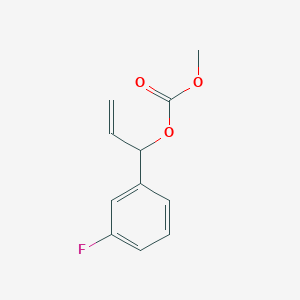
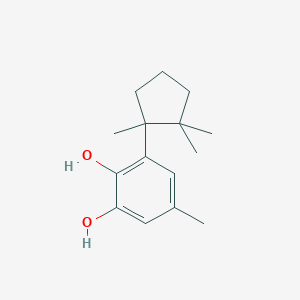

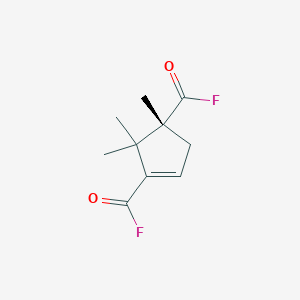
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
